Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a tetrazole moiety, and a cyclopentene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate typically involves multiple steps. One common approach is the nucleophilic ring-opening reaction of a bicyclic aziridine with a tetrazole-thiol compound. This reaction is carried out under environmentally friendly conditions and yields the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of palladium and rhodium hydrogenation techniques to achieve the desired piperidine derivatives. These methods combine multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities with Methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate.
Tetrazole-Containing Compounds: Other tetrazole derivatives, such as those used in antihypertensive drugs, also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its combination of a piperidine ring with a tetrazole moiety and a cyclopentene group. This unique structure provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-21-13(20)12-6-8-18(9-7-12)14-15-16-17-19(14)10-11-4-2-3-5-11/h2,4,11-12H,3,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIFWVVLNKIRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NN=NN2CC3CCC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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